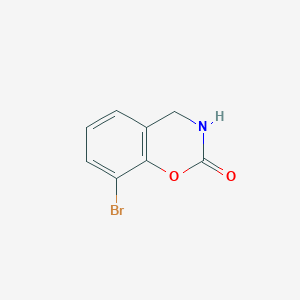

8-Bromo-3,4-dihydro-1,3-benzoxazin-2-one

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

8-bromo-3,4-dihydro-1,3-benzoxazin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrNO2/c9-6-3-1-2-5-4-10-8(11)12-7(5)6/h1-3H,4H2,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGKHJEVBNHGEKD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C(=CC=C2)Br)OC(=O)N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Investigations and Reaction Pathways in Dihydrobenzoxazinone Chemistry

Elucidation of Reaction Mechanisms in Benzoxazinone (B8607429) and Dihydrobenzoxazinone Synthesis

The synthesis of the dihydrobenzoxazinone core typically involves cyclization reactions that form the heterocyclic ring. While literature specifically detailing the synthesis mechanism for 8-bromo-3,4-dihydro-1,3-benzoxazin-2-one is scarce, the mechanisms can be inferred from established routes for analogous benzoxazinone and dihydrobenzoxazinone structures.

One common pathway is the acid-catalyzed reaction between anthranilic acids and ortho esters, which can yield both benzoxazin-4-ones and their dihydro intermediates. nih.gov The reaction proceeds through the formation of an iminium intermediate, followed by ring closure. nih.gov Electron-withdrawing groups on the aromatic ring, such as a bromo substituent, generally favor the formation of the dihydro intermediate. nih.gov

Another significant route is the Mannich reaction, a three-component condensation of a phenol (B47542), a primary amine, and formaldehyde (B43269). researchgate.netresearchgate.net For the synthesis of a 1,3-benzoxazine derivative, this would involve a substituted phenol, an amine, and formaldehyde. The reaction mechanism is thought to proceed through the formation of N-hydroxymethyl aniline (B41778) (HMA) as a key intermediate, which then reacts with the phenol to form a second intermediate that cyclizes with formaldehyde. researchgate.net

More advanced and stereoselective methods have also been developed. Chemoenzymatic synthesis routes offer a pathway to optically pure dihydrobenzoxazinones. nih.govacs.org These methods can involve a highly stereoselective hydroamination step catalyzed by an enzyme, such as EDDS lyase, followed by an acid-catalyzed esterification and cyclization sequence. nih.govacs.org Palladium-catalyzed tandem reactions and organocatalytic enantioselective reactions, such as the Strecker or Mannich reactions, represent other modern strategies to construct the dihydrobenzoxazinone skeleton with high control over stereochemistry. researchgate.netorganic-chemistry.org For instance, an organocatalytic enantioselective Strecker reaction of a cyclic ketimine can be a key step in producing chiral dihydroquinazolinones, a related class of compounds. researchgate.net

The table below summarizes various synthetic approaches applicable to the dihydrobenzoxazinone scaffold.

| Reaction Type | Key Reactants | Catalyst/Conditions | Key Mechanistic Feature |

| Acid-Catalyzed Cyclization | Anthranilic Acid, Ortho Ester | Thermal or Microwave | Formation of an iminium intermediate followed by ring closure. nih.gov |

| Mannich Reaction | Phenol, Primary Amine, Formaldehyde | Typically thermal | Formation of N-hydroxymethyl intermediates and subsequent cyclization. researchgate.net |

| Chemoenzymatic Synthesis | Substituted 2-aminophenol (B121084), Fumarate | EDDS Lyase, Acid | Stereoselective enzymatic hydroamination followed by acid-catalyzed cyclization. nih.govacs.org |

| [4+2] Cycloaddition | ortho-Hydroxyphenyl-substituted para-Quinone Methides, Ketimines | Phosphoric Acid or B(C6F5)3 | Catalytic cycloaddition to form the dihydro-1,3-benzoxazine ring. jlu.edu.cn |

Analysis of Reactive Intermediates in Benzoxazinone Transformations

The transformations of benzoxazinones and their dihydro derivatives proceed through various short-lived, highly reactive intermediates. The identification and characterization of these species are paramount to understanding and controlling the reaction pathways.

In the acid-catalyzed synthesis from anthranilic acids, an iminium intermediate is a key species formed after the initial condensation. nih.gov The stability of this cation influences the rate of the subsequent ring closure. The presence of an electron-withdrawing bromine atom at the 8-position would likely destabilize a positive charge on the aromatic ring, influencing the regioselectivity and kinetics of the cyclization.

During the classic Mannich condensation for 1,3-benzoxazines, N-hydroxymethyl aniline (HMA) is proposed as a crucial intermediate. researchgate.net This species is formed from the reaction of an aniline with formaldehyde and acts as an electrophile, reacting with a phenol to build the precursor for cyclization. researchgate.net

In transition-metal-catalyzed reactions or certain ring-opening processes, cationic species are fundamental. The polymerization of 1,3-benzoxazines, for example, proceeds through a cationic ring-opening pathway where iminium ions are generated upon protonation of the oxazine (B8389632) oxygen, leading to ring cleavage. doi.org Similarly, Lewis acids can coordinate with the nitrogen or oxygen atoms of the oxazine ring, generating cationic species that lower the energy barrier for ring-opening. mdpi.com In transformations involving phosphorylation, oxyphosphonium intermediates have been proposed, which then react with amines to facilitate N-dealkylation and product formation. nih.gov

The table below details key reactive intermediates in dihydrobenzoxazinone chemistry.

| Intermediate | Generating Reaction | Role in Mechanism | Influencing Factors |

| Iminium Ion | Acid-catalyzed cyclization, Cationic ring-opening | Electrophile for ring closure or propagation site for polymerization. nih.govdoi.org | pH, Substituents on the aromatic ring. |

| N-Hydroxymethyl Aniline (HMA) | Mannich Reaction | Key building block; reacts with phenol. researchgate.net | Reactant concentrations, Temperature. |

| Cationic Species (general) | Lewis Acid Catalysis, Thermal Ring-Opening | Initiates ring-opening and subsequent reactions like polymerization or etherification. mdpi.com | Catalyst choice, Temperature. |

| Oxyphosphonium Intermediate | Phosphorylation of amide carbonyl | Facilitates reaction with tertiary amines leading to N-dealkylation. nih.gov | Presence of phosphorylating agents and amines. |

Degradation Pathways and Ring Cleavage Reactions of Benzoxazinone Systems

The stability of the benzoxazinone ring is not absolute; it can undergo degradation and ring cleavage under various conditions, including thermal stress, chemical treatment, or microbial action. These pathways are important in both materials science (e.g., polymerization) and environmental science (e.g., breakdown of allelochemicals).

A primary degradation pathway for 1,3-benzoxazines is thermally induced cationic ring-opening polymerization. doi.org This process is initiated by the formation of cationic species on the heteroatoms of the oxazine ring, leading to the cleavage of the ring. The resulting carbocation can then attack another monomer, propagating a polymerization chain. mdpi.com The reaction can proceed through different routes depending on whether the initial cation forms on the nitrogen or oxygen atom, leading to different polymer structures, such as phenolic or phenoxy polymers. doi.orgmdpi.com

Chemically, the benzoxazinone ring can be opened by nucleophiles. For example, sterically hindered bicyclic amidines can induce ring opening of 4H-3,1-benzoxazin-4-ones to yield lactam derivatives after hydrolysis. nih.gov

In an environmental context, naturally occurring benzoxazinones, such as DIMBOA and DIBOA found in certain grasses, undergo degradation in the soil. nih.gov These processes, often mediated by microbes, lead to a variety of breakdown products. A key degradation product is 2-aminophenoxazin-3-one (APO) , which is formed from DIBOA and exhibits significant phytotoxicity. nih.gov While this compound is a synthetic compound, its degradation could potentially follow analogous pathways involving hydrolysis and rearrangement, potentially leading to substituted aminophenol derivatives. The stability and degradation products would be influenced by the C-Br bond and its electronic effects on the ring system.

| Degradation Type | Initiating Condition | Key Intermediates/Products | Description |

| Cationic Ring-Opening Polymerization | Heat, Acid Catalysis | Iminium ions, Carbocations | The oxazine ring opens to form a reactive cation that attacks other monomers, forming a polymer. doi.orgmdpi.com |

| Nucleophilic Ring Opening | Strong, non-nucleophilic bases (e.g., DBU) | Lactam derivatives (after hydrolysis) | A base attacks the benzoxazinone ring, leading to cleavage and rearrangement. nih.gov |

| Environmental/Microbial Degradation | Soil microbes, Environmental conditions | 2-aminophenoxazin-3-one (APO) (from natural analogs) | Breakdown of the heterocyclic structure into simpler, often still active, compounds. nih.gov |

Computational and Theoretical Chemistry Studies of Dihydrobenzoxazinones

Density Functional Theory (DFT) Applications for Mechanistic Insights and Selectivity Prediction

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. It is widely applied to the dihydrobenzoxazinone scaffold to gain mechanistic insights, predict reaction outcomes, and understand the influence of substituents on molecular properties.

Mechanistic Insights: DFT calculations are instrumental in mapping the potential energy surfaces of chemical reactions involving dihydrobenzoxazinones. By calculating the energies of reactants, transition states, and products, researchers can elucidate reaction pathways and determine rate-determining steps. For instance, studies on the synthesis of related benzoxazinones have used DFT to compare different proposed mechanisms, such as concerted versus stepwise pathways in cycloaddition reactions. researchgate.net These calculations help in understanding the feasibility of a reaction under specific conditions. For 8-Bromo-3,4-dihydro-1,3-benzoxazin-2-one, DFT could be employed to model its synthesis or subsequent functionalization reactions, providing a theoretical basis for optimizing reaction conditions.

Selectivity Prediction: In reactions where multiple products can be formed, DFT is used to predict regioselectivity and stereoselectivity. This is achieved by comparing the activation energies of the transition states leading to different isomers. The pathway with the lower energy barrier is predicted to be the major product. For the 8-bromo derivative, DFT could predict how the bromine atom—with its steric bulk and electronic-withdrawing nature—directs incoming reagents to specific positions on the benzoxazinone (B8607429) ring system.

Electronic Properties and Geometry: DFT is also used to optimize the molecular geometry and analyze the electronic properties of molecules. scispace.com Calculations on benzoxazinone derivatives have provided data on bond lengths, bond angles, and dihedral angles, which are often in good agreement with experimental data from X-ray crystallography. researchgate.netscispace.com Furthermore, analysis of the Frontier Molecular Orbitals (HOMO and LUMO) helps in understanding intramolecular charge transfer and chemical reactivity. scispace.com The presence of a bromine atom at the 8-position in this compound would significantly influence its electronic properties, a feature that can be precisely quantified through DFT calculations.

Below is an illustrative table of parameters that can be obtained from DFT calculations, based on studies of related benzoxazinone and quinoxalinone structures. scispace.com

| Parameter | Description | Illustrative Calculated Value |

| Total Energy | The total electronic energy of the optimized molecule. | Varies by molecule |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | ~ -6.5 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | ~ -2.0 eV |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. | ~ 4.5 eV |

| Dipole Moment | A measure of the polarity of the molecule. | ~ 3.5 Debye |

| C=O Bond Length | The length of the carbonyl bond in the oxazinone ring. | ~ 1.22 Å |

| C-Br Bond Length | The length of the carbon-bromine bond. | ~ 1.90 Å |

Note: The values in this table are representative examples from DFT studies on analogous heterocyclic compounds and are not specific experimental or calculated values for this compound.

Molecular Dynamics Simulations for Conformational Analysis and Molecular Recognition

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For flexible molecules like dihydrobenzoxazinones, MD simulations provide critical insights into their conformational landscape and interactions with other molecules, such as biological receptors.

Conformational Analysis: The dihydro-1,3-oxazine ring is not planar and can adopt several conformations, such as half-chair or boat forms. researchgate.net MD simulations can explore the conformational space of this compound, identifying the most stable conformers and the energy barriers between them. This is crucial as the biological activity of a molecule often depends on its ability to adopt a specific three-dimensional shape to fit into a binding site. Studies on similar dihydrobenzoxazine structures have used computational methods to determine that the oxazine (B8389632) ring often adopts a half-chair conformation to maximize planarity. mdpi.com

Molecular Recognition: In the context of drug design, MD simulations are essential for understanding how a ligand (like a dihydrobenzoxazinone derivative) interacts with its biological target (e.g., an enzyme or receptor). nih.gov After an initial docking pose is predicted, MD simulations can assess the stability of the ligand-protein complex over a period of nanoseconds. nih.gov These simulations reveal how the ligand and protein adapt to each other, the stability of key interactions (like hydrogen bonds), and the role of solvent molecules. For this compound, MD simulations could be used to validate docking results and provide a more dynamic picture of its binding mode, helping to explain its biological activity.

Key insights from MD simulations include:

Root Mean Square Deviation (RMSD): To assess the stability of the ligand in the binding pocket.

Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein upon ligand binding.

Hydrogen Bond Analysis: To monitor the persistence of specific hydrogen bonds over time.

Binding Free Energy Calculations (MM/PBSA, MM/GBSA): To provide a more accurate estimation of binding affinity.

Quantum Chemical Descriptors (QCDS) and Molecular Electrostatic Potential (MESP) Analysis

Quantum Chemical Descriptors (QCDs) and Molecular Electrostatic Potential (MESP) analysis are theoretical tools used to quantify and visualize the electronic characteristics of a molecule, which are fundamental to its reactivity and intermolecular interactions.

Quantum Chemical Descriptors (QCDS): These are numerical values derived from the electronic structure of a molecule that help predict its behavior. Key descriptors for dihydrobenzoxazinones include:

Ionization Potential (I): Related to the HOMO energy, it measures the energy required to remove an electron.

Electron Affinity (A): Related to the LUMO energy, it measures the energy released when an electron is added.

Chemical Hardness (η) and Softness (S): These describe the molecule's resistance to change in its electron distribution. A large HOMO-LUMO gap corresponds to a hard molecule, which is typically less reactive. researchgate.net

Electronegativity (χ): The power of an atom or group to attract electrons.

Electrophilicity Index (ω): A measure of a molecule's ability to act as an electrophile.

These descriptors are valuable in Quantitative Structure-Activity Relationship (QSAR) studies to correlate a molecule's electronic properties with its biological activity.

Molecular Electrostatic Potential (MESP) Analysis: MESP is a 3D map of the electrostatic potential on the electron density surface of a molecule. It is a powerful tool for predicting reactivity by identifying electron-rich and electron-poor regions.

Negative Potential Regions (Red/Yellow): These are electron-rich areas, typically associated with lone pairs on heteroatoms (like the carbonyl oxygen and nitrogen in the benzoxazinone ring). These sites are susceptible to electrophilic attack and are key for forming hydrogen bonds.

Positive Potential Regions (Blue): These are electron-deficient areas, often found around hydrogen atoms attached to electronegative atoms (like N-H). These sites are prone to nucleophilic attack.

σ-holes: Halogen atoms like bromine can exhibit a region of positive electrostatic potential on the outermost portion of their surface, along the axis of the C-Br bond. researchgate.net This "σ-hole" allows the bromine atom in this compound to act as a Lewis acid and form non-covalent interactions known as halogen bonds, which can be crucial for molecular recognition and binding to biological targets. researchgate.net

In Silico Modeling of Molecular Interactions and Structural Requirements

In silico modeling encompasses a range of computational techniques, primarily molecular docking and pharmacophore modeling, used to predict how a molecule interacts with a biological target and to identify the key structural features required for its activity. ijpsjournal.com

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. For this compound, docking studies would involve placing the molecule into the active site of a target protein (e.g., an enzyme or receptor). The process generates a docking score, which estimates the binding affinity, and reveals specific interactions like hydrogen bonds, hydrophobic interactions, and halogen bonds. ijpsjournal.comresearchgate.net For example, studies on other benzoxazinone derivatives have used docking to identify key amino acid residues they interact with in targets like E. coli DNA gyrase. ijpsjournal.com The bromine atom in the 8-position could form crucial halogen bonds or hydrophobic interactions within a binding pocket, enhancing binding affinity and selectivity.

The table below shows representative data from a molecular docking study of benzoxazine (B1645224) derivatives against a bacterial target, illustrating the type of information obtained. ijpsjournal.com

| Compound | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues |

| Derivative 4a | E. coli DNA Gyrase | -6.45 | Asp73, Gly77, Thr165 |

| Derivative 4d | E. coli DNA Gyrase | -6.58 | Asp73, Arg76, Pro79 |

| Derivative 4e | E. coli DNA Gyrase | -6.31 | Asp73, Gly77, Ala78 |

Note: This table is illustrative and based on findings for different benzoxazinone derivatives, not this compound.

Pharmacophore Modeling and QSAR: Based on a set of active molecules, a pharmacophore model can be generated. This model defines the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic groups, aromatic rings) necessary for biological activity. Such a model for a series of dihydrobenzoxazinone derivatives would serve as a template to design new, more potent compounds or to screen virtual libraries for new hits. Quantitative Structure-Activity Relationship (QSAR) models build a mathematical relationship between the chemical properties (like the QCDs mentioned earlier) of a series of compounds and their biological activity, further guiding the optimization of lead compounds. nih.gov

Advanced Spectroscopic and Chromatographic Characterization of 8 Bromo 3,4 Dihydro 1,3 Benzoxazin 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation (¹H NMR, ¹³C NMR, DEPT-135)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural determination of organic molecules in solution. Through the analysis of ¹H and ¹³C NMR spectra, the connectivity of atoms and the electronic environment of each nucleus can be established. nih.gov

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. For 8-Bromo-3,4-dihydro-1,3-benzoxazin-2-one, characteristic signals are expected for the aromatic protons, the methylene (B1212753) (-CH₂) group in the oxazine (B8389632) ring, and the amine (-NH) proton. The bromine atom's electron-withdrawing nature and its position on the aromatic ring will influence the chemical shifts of the adjacent aromatic protons. While specific spectral data for this exact compound is not widely published, analysis of related benzoxazinones allows for the prediction of chemical shifts. nih.govchristuniversity.in For instance, the aromatic protons are expected to appear as multiplets in the range of δ 7.0-7.8 ppm, the -CH₂- protons as a singlet around δ 4.5-5.0 ppm, and the N-H proton as a broad singlet.

¹³C NMR and DEPT-135 Spectroscopy: The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and their chemical nature. The spectrum for this compound would show distinct signals for the carbonyl carbon (C=O), the aromatic carbons, and the methylene carbon. The carbonyl carbon is typically observed downfield, often in the range of δ 160-170 ppm. A Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment would further clarify the carbon signals, showing positive signals for CH and CH₃ carbons, negative signals for CH₂ carbons, and no signal for quaternary carbons (like the carbonyl carbon and the bromine-substituted aromatic carbon). This technique is crucial for unambiguously assigning the methylene and aromatic CH signals. rsc.org

| Technique | Expected Chemical Shift (δ, ppm) | Assignment |

|---|---|---|

| ¹H NMR | ~8.0 - 9.5 | -NH (broad singlet) |

| ~7.0 - 7.8 | Aromatic protons (multiplets) | |

| ~4.5 - 5.0 | -O-CH₂-N- (singlet) | |

| ¹³C NMR | ~160 - 170 | C=O (carbonyl) |

| ~110 - 150 | Aromatic carbons | |

| ~100 - 115 | C-Br | |

| ~60 - 70 | -O-CH₂-N- |

Mass Spectrometry (MS) Techniques for Compound Analysis and Trace Quantification (LC-MS, LC-MS/MS, ESI-MS)

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. It is essential for confirming the molecular weight of a compound and providing structural information through fragmentation analysis.

Electrospray Ionization (ESI-MS): ESI is a soft ionization technique that is well-suited for analyzing benzoxazinone (B8607429) derivatives. In positive ion mode, the ESI-MS spectrum of this compound is expected to show a prominent protonated molecular ion peak [M+H]⁺. Due to the presence of bromine, a characteristic isotopic pattern will be observed, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes), which is a definitive indicator of a monobrominated compound. uni.lu

LC-MS and LC-MS/MS: Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of MS. This is invaluable for analyzing the compound within complex mixtures, such as reaction monitoring or metabolite identification. Tandem mass spectrometry (LC-MS/MS) provides further structural detail by inducing fragmentation of a selected precursor ion (e.g., the [M+H]⁺ ion). The resulting product ions reveal the compound's substructures. The fragmentation of brominated compounds often involves the loss of the bromine atom or HBr. raco.cat For this compound, characteristic fragmentation pathways would likely involve cleavage of the oxazine ring and loss of small molecules like CO or CO₂. researchgate.netraco.cat These techniques are also highly sensitive, enabling trace quantification of the compound in various matrices.

| Ion | Expected m/z | Notes |

|---|---|---|

| [M+H]⁺ | 227.96 / 229.96 | Isotopic pair due to ⁷⁹Br/⁸¹Br, confirming molecular weight. |

| [M+Na]⁺ | 249.95 / 251.95 | Sodium adduct, often observed in ESI. |

| [M-Br]⁺ | 148 | A potential fragment corresponding to the loss of the bromine atom. |

Infrared (IR) Spectroscopy for Molecular Vibrational Analysis and Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. It is a rapid and effective method for identifying the functional groups present in a compound. nih.gov

For this compound, the IR spectrum would display several characteristic absorption bands. A strong, sharp absorption band between 1750 and 1700 cm⁻¹ would be indicative of the carbonyl (C=O) stretching vibration of the cyclic carbamate (B1207046) (lactone) group. The N-H stretching vibration would appear as a band in the region of 3400-3200 cm⁻¹. Aromatic C-H stretching is typically observed just above 3000 cm⁻¹, while aliphatic C-H stretching from the methylene group appears just below 3000 cm⁻¹. The asymmetric and symmetric stretching modes of the C-O-C ether linkage within the oxazine ring are expected around 1230 cm⁻¹ and 1030 cm⁻¹, respectively. researchgate.netacs.org The presence of the benzene (B151609) ring is confirmed by C=C stretching absorptions in the 1600-1450 cm⁻¹ region.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3400 - 3200 | N-H Stretch | Amine |

| > 3000 | C-H Stretch | Aromatic |

| < 3000 | C-H Stretch | Aliphatic (-CH₂-) |

| 1750 - 1700 | C=O Stretch | Cyclic Carbamate (Carbonyl) |

| 1600 - 1450 | C=C Stretch | Aromatic Ring |

| ~1230 | Asymmetric C-O-C Stretch | Ether |

X-ray Crystallography for Solid-State Structure Determination and Absolute Configuration Assignment

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Enantiomeric Excess Determination

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for separating, identifying, and quantifying components in a mixture. It is routinely used to assess the purity of synthesized compounds.

A reversed-phase HPLC method would typically be developed for this compound, likely using a C18 stationary phase with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. researchgate.net Detection is commonly performed using a UV detector, set to a wavelength where the aromatic system of the molecule strongly absorbs. The purity of a sample is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram. A well-developed HPLC method can separate the target compound from starting materials, by-products, and degradation products.

For chiral compounds, specialized chiral HPLC is required to determine the enantiomeric excess (e.e.). This involves using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation into two distinct peaks. The ratio of the areas of these two peaks is used to calculate the enantiomeric excess, a critical quality attribute for chiral drug substances.

Integration of Advanced Analytical Techniques with Chemometric Approaches for Comprehensive Analysis

Chemometrics employs mathematical and statistical methods to extract meaningful information from complex chemical data. frontiersin.org When combined with spectroscopic techniques, it can provide deeper insights than any single method alone. For instance, data from multiple spectroscopic analyses (NMR, IR, MS) of a series of benzoxazinone derivatives can be combined into a single dataset.

Techniques like Principal Component Analysis (PCA) can then be used to explore this dataset, identifying patterns and clustering compounds based on their structural similarities. leidenuniv.nl Partial Least Squares (PLS) regression can be used to build predictive models that correlate the spectroscopic data with specific chemical properties or biological activities. This integrated approach is powerful for quality control, process monitoring, and structure-activity relationship (SAR) studies, allowing for a more comprehensive and efficient analysis of complex chemical systems. researchgate.netosti.gov

Reactivity and Synthetic Utility of 8 Bromo 3,4 Dihydro 1,3 Benzoxazin 2 One As an Organic Synthesis Building Block

Chemical Reactivity Towards Diverse Nucleophilic Reagents and Electrophilic Species

The 8-bromo-3,4-dihydro-1,3-benzoxazin-2-one scaffold possesses distinct sites susceptible to attack by both nucleophilic and electrophilic reagents, rendering it a versatile intermediate in organic synthesis. The reactivity is primarily centered around the lactam functionality (a cyclic amide within the oxazinone ring), the bromine-substituted aromatic ring, and the nitrogen atom.

Nucleophilic Attack:

The carbonyl group (C=O) at the 2-position is a primary site for nucleophilic attack. Strong nucleophiles can induce ring-opening of the lactam. For instance, reaction with nitrogen nucleophiles like primary and secondary amines can lead to the formation of corresponding urea (B33335) derivatives. Similarly, treatment with oxygen nucleophiles, such as alkoxides, can result in the formation of carbamate (B1207046) esters.

The bromine atom on the aromatic ring can be displaced by various nucleophiles through transition-metal-catalyzed cross-coupling reactions. This allows for the introduction of a wide array of substituents at the 8-position. Common examples include Suzuki coupling with boronic acids to form carbon-carbon bonds, Buchwald-Hartwig amination with amines to form carbon-nitrogen bonds, and Ullmann condensation with alcohols or phenols to form carbon-oxygen bonds.

Electrophilic Attack:

The nitrogen atom of the lactam can act as a nucleophile and react with various electrophiles. For example, it can be alkylated using alkyl halides in the presence of a base, leading to N-substituted benzoxazinones. Acylation with acyl chlorides or anhydrides is also a common transformation.

The aromatic ring, while deactivated by the electron-withdrawing bromine atom and the lactam carbonyl group, can still undergo electrophilic aromatic substitution under forcing conditions. The directing effects of the existing substituents would favor substitution at specific positions on the benzene (B151609) ring.

The reactivity of related benzoxazinone (B8607429) systems has been explored, demonstrating their susceptibility to various reagents. For example, 6,8-dibromo-2-ethyl-4H-benzo[d] myskinrecipes.comresearchgate.netoxazin-4-one has been shown to react with nitrogen and oxygen nucleophiles to afford quinazolinone derivatives and ethyl benzoate (B1203000) derivatives, respectively. researchgate.net Furthermore, it reacts with carbon electrophiles like benzaldehyde (B42025) derivatives. researchgate.net This highlights the general reactivity patterns that can be extrapolated to this compound.

Table 1: Reactivity of the this compound Scaffold

| Reactive Site | Reagent Type | Example Reagents | Product Type |

| Carbonyl (C2) | Nucleophile | Amines, Hydrazines | Urea derivatives |

| Carbonyl (C2) | Nucleophile | Alcohols, Phenols | Carbamate esters |

| Bromine (C8) | Nucleophile (via cross-coupling) | Boronic acids (Suzuki) | 8-Aryl/Alkyl derivatives |

| Bromine (C8) | Nucleophile (via cross-coupling) | Amines (Buchwald-Hartwig) | 8-Amino derivatives |

| Nitrogen (N3) | Electrophile | Alkyl halides, Acyl chlorides | N-Substituted derivatives |

Transformations to Diverse Fused Heterocyclic Systems

The structural framework of this compound is a valuable precursor for the synthesis of more complex, fused heterocyclic systems. These transformations often involve reactions that either expand the existing ring system or build additional rings onto the benzoxazinone core.

One common strategy involves the reaction of the lactam with bifunctional reagents. For instance, reaction with hydrazine (B178648) can lead to the formation of fused triazole or pyridazine (B1198779) ring systems. The specific outcome often depends on the reaction conditions and the nature of the substituents.

The bromine atom at the 8-position serves as a convenient handle for intramolecular cyclization reactions. For example, after introducing a suitable side chain at the nitrogen atom (N3), an intramolecular Heck reaction or other palladium-catalyzed cyclizations can be employed to form a new ring fused to the benzoxazinone core.

Furthermore, ring-rearrangement and ring-contraction reactions can be induced under specific conditions, leading to the formation of other heterocyclic scaffolds. While specific examples for the 8-bromo derivative are not extensively detailed in the provided search results, the general reactivity of the benzoxazinone core suggests its utility in such transformations. The synthesis of various fused heterocycles derived from 2H-1,4-benzoxazin-3(4H)-ones, such as thiazolo[2,3-c] myskinrecipes.comcore.ac.ukbenzoxazines and tetrazolo[5,1-c] myskinrecipes.comcore.ac.ukbenzoxazines, has been reported, indicating the potential for similar transformations with the 1,3-benzoxazin-2-one isomer. researchgate.net

Table 2: Examples of Fused Heterocyclic Systems Derived from Benzoxazinone Cores

| Starting Material Moiety | Reagent/Reaction Type | Fused Heterocycle Formed |

| 2H-1,4-Benzoxazin-3(4H)-one | Ethyl bromoacetate | Thiazolo[2,3-c] myskinrecipes.comcore.ac.ukbenzoxazine (B1645224) researchgate.net |

| 2H-1,4-Benzoxazin-3(4H)-one | Sodium azide (B81097) | 4H-Tetrazolo[5,1-c] myskinrecipes.comcore.ac.ukbenzoxazine researchgate.net |

| 2H-1,4-Benzoxazin-3(4H)-one | Anthranilic acid | Quinazolino[2,3-c] myskinrecipes.comcore.ac.ukbenzoxazine researchgate.net |

Application as Versatile Building Blocks in Complex Molecule Construction

The utility of this compound as a building block in the synthesis of complex molecules stems from its inherent reactivity and the strategic placement of its functional groups. The ability to selectively functionalize the nitrogen atom, the aromatic ring, and to utilize the lactam for further transformations makes it a powerful tool for medicinal and materials chemistry.

In medicinal chemistry, the benzoxazinone core is a recognized privileged scaffold, appearing in numerous biologically active compounds. ikm.org.my The bromine atom allows for the late-stage introduction of various substituents through cross-coupling reactions, which is a highly valuable strategy in drug discovery for the rapid generation of analogues for structure-activity relationship (SAR) studies. The ability to modify the molecule at multiple positions allows for the fine-tuning of its pharmacological properties.

In materials science, the rigid, planar structure of the benzoxazinone core can be incorporated into larger polymeric or macrocyclic structures. The functionalization at the 8-position can be used to attach the building block to a polymer backbone or to introduce specific properties, such as fluorescence or conductivity.

The synthesis of various benzo-fused N-heterocycles and O-heterocycles is a significant area of organic synthesis. organic-chemistry.orgorganic-chemistry.org The principles and reactions used for these syntheses can be applied to derivatives of this compound, further highlighting its role as a versatile starting material.

Q & A

Basic: What are the recommended synthetic routes for 8-Bromo-3,4-dihydro-1,3-benzoxazin-2-one, and how can reaction efficiency be optimized?

The synthesis typically involves bromination of a pre-formed benzoxazinone scaffold. A validated route starts with the cyclization of 3-aminophenol derivatives followed by regioselective bromination at the 8-position. For optimization:

- Use N-bromosuccinimide (NBS) in anhydrous dichloromethane under inert atmosphere to minimize side reactions .

- Monitor reaction progress via thin-layer chromatography (TLC) or HPLC to ensure complete conversion.

- Purify intermediates via recrystallization (e.g., using ethanol/water mixtures) to enhance yield and purity .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Key techniques include:

- ¹H/¹³C NMR : Confirm regiochemistry of bromination (e.g., absence of proton signals at the 8-position) and dihydro-oxazine ring integrity .

- High-resolution mass spectrometry (HRMS) : Verify molecular formula (C₈H₆BrNO₂, MW 228.05) and isotopic pattern matching bromine .

- FT-IR : Identify carbonyl (C=O) stretching (~1700 cm⁻¹) and C-Br vibrations (~600 cm⁻¹) .

Advanced: How can computational chemistry methods predict the reactivity of this compound in catalytic coupling reactions?

- Perform density functional theory (DFT) calculations to map electron density distribution, identifying reactive sites (e.g., bromine as a leaving group or the carbonyl as an electrophilic center) .

- Simulate transition states for cross-coupling reactions (e.g., Suzuki-Miyaura) to assess feasibility of aryl-bromine bond activation .

- Validate predictions with experimental kinetic studies under varying palladium catalyst loads (e.g., 1–5 mol%) .

Advanced: How can researchers resolve contradictions in reported nucleophilic substitution reactivity of brominated benzoxazines?

Discrepancies may arise from:

- Steric hindrance : Bulkier nucleophiles (e.g., tert-butylamine) show lower reactivity compared to smaller ones (e.g., methylamine). Design experiments with controlled nucleophile sizes .

- Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance SNAr mechanisms, while protic solvents favor elimination. Compare yields in DMF vs. ethanol .

- Purity of starting material : Impurities in commercial brominated precursors (e.g., 95% vs. >99% purity) can skew results. Use column chromatography for rigorous purification .

Basic: What are the critical safety considerations when handling this compound?

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coat, and goggles to avoid skin/eye contact. Use a fume hood to prevent inhalation of dust .

- Storage : Keep in a tightly sealed container under inert gas (argon) at 2–8°C to prevent hydrolysis .

- Spill management : Neutralize spills with sodium bicarbonate and adsorb using vermiculite. Dispose as halogenated waste .

Advanced: What strategies enable selective functionalization of the benzoxazinone ring without bromine displacement?

- Protection of reactive sites : Temporarily block the carbonyl group with trimethylsilyl chloride (TMSCl) before introducing electrophiles .

- Low-temperature lithiation : Use LDA (−78°C) to deprotonate the 4-position, enabling alkylation while preserving the C-Br bond .

- Photoredox catalysis : Employ visible-light-mediated reactions to target C-H bonds adjacent to nitrogen, avoiding bromine participation .

Basic: How can researchers validate the purity of this compound?

- Combined chromatographic analysis : Use HPLC with a C18 column (acetonitrile/water gradient) and compare retention times to a certified reference standard .

- Elemental analysis : Confirm Br content matches theoretical values (≈35.0% by mass) .

- Thermogravimetric analysis (TGA) : Assess decomposition profile; pure samples show a single mass loss event near 200°C .

Advanced: What mechanistic insights explain the compound’s stability under acidic vs. basic conditions?

- Acidic conditions : Protonation of the oxazine nitrogen increases ring strain, leading to hydrolysis. Monitor via pH-dependent NMR to detect intermediate hemiaminals .

- Basic conditions : Deprotonation at the 4-position triggers ring-opening. Use stopped-flow spectroscopy to capture transient intermediates .

- Computational modeling : Calculate pKa values of key protons to predict stability thresholds .

Basic: What are the applications of this compound in polymer chemistry?

- Benzoxazine resin precursor : Acts as a monomer for thermally stable polymers. Cure at 180–220°C to form cross-linked networks with low flammability .

- Functionalization : Bromine serves as a handle for post-polymerization modifications (e.g., click chemistry with azides) .

Advanced: How do substituents on the benzoxazinone core influence its biological activity?

- Structure-activity relationship (SAR) studies : Introduce electron-withdrawing groups (e.g., nitro) at the 6-position and assay against enzyme targets (e.g., kinases) .

- Molecular docking : Simulate interactions with binding pockets to prioritize synthetic targets .

- Metabolic stability assays : Compare half-lives in liver microsomes to optimize pharmacokinetic profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。